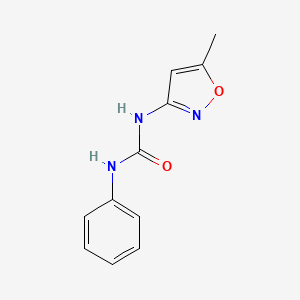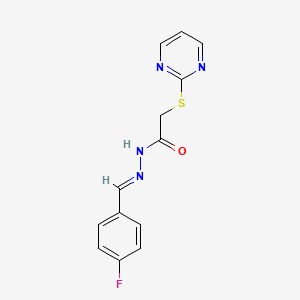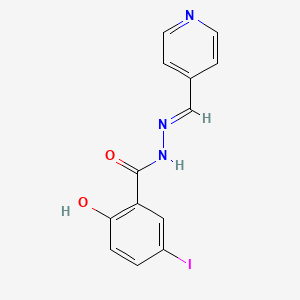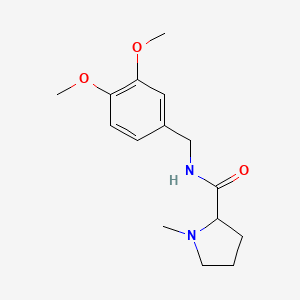![molecular formula C14H12BrN3O B3873501 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873501.png)
3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide
Descripción general
Descripción
3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide, also known as BPEB, is a chemical compound that has gained attention in the scientific community for its potential use in various applications. BPEB is a hydrazide derivative that has been synthesized through a series of reactions.
Mecanismo De Acción
The mechanism of action of 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has been shown to have various biochemical and physiological effects. Studies have demonstrated that 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide can induce oxidative stress in cancer cells, leading to the production of reactive oxygen species (ROS) and ultimately cell death. 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, more research is needed to determine the safety and efficacy of 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide in vivo, including its pharmacokinetics and pharmacodynamics. Finally, the development of 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide analogs with improved potency and selectivity may lead to the discovery of more effective cancer therapies.
Conclusion
In conclusion, 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide is a promising compound that has shown antitumor activity against various cancer cell lines. Its mechanism of action is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has several advantages for lab experiments, but more research is needed to determine its safety and efficacy in vivo. Future research on 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide may lead to the discovery of more effective cancer therapies.
Aplicaciones Científicas De Investigación
3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has been studied for its potential use in various scientific applications. One of the most promising applications of 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide is in the field of cancer research. Studies have shown that 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
3-bromo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c1-10(13-7-2-3-8-16-13)17-18-14(19)11-5-4-6-12(15)9-11/h2-9H,1H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJPBATWGXWPLE-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amino]methyl}benzoate](/img/structure/B3873432.png)
![8-{[2-(3-methylphenoxy)ethyl]thio}-9H-purine-2,6-diamine](/img/structure/B3873444.png)


![5-[(2-thienylcarbonyl)amino]isophthalamide](/img/structure/B3873464.png)
![4-benzyl-10-cyclopentylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3873480.png)
![N-[4-(3-thietanyloxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3873492.png)

![4-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873509.png)
![1-(4-chlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B3873511.png)

![2-{2-[1-(2-anilino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3873516.png)
![N-[1-{[2-(2,3-dichlorobenzylidene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3873519.png)